molecular formula C10H10O6 B046728 4,5-Dimethoxyphthalic acid CAS No. 577-68-4

4,5-Dimethoxyphthalic acid

Cat. No. B046728
CAS RN: 577-68-4
M. Wt: 226.18 g/mol
InChI Key: SKBDLRWFSRLIPP-UHFFFAOYSA-N
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Patent
US08318785B2

Procedure details

To a mixture of 5,6-dimethoxy-3H-isobenzofuran-1-one (4.5 g) and 7% aqueous NaOH (47 ml) was added KMnO4 (4.0 g) diluted in water (125 ml). The mixture was stirred at room temperature for 4 days. Insoluble material was removed by filtration. The filtrate was cooled with ice-water bath and acidified with concentrated HCl. The acidic solution was extracted three times with ethyl acetate (300 ml). The combined organic layers were dried over anhydrous Na2SO4 and evaporated.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[O:7][CH2:6]2.[OH-:15].[Na+].[O-][Mn](=O)(=O)=O.[K+].[OH2:23]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6]([OH:23])=[O:15])[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8]([OH:7])=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
COC=1C=C2COC(C2=CC1OC)=O
Name
Quantity
47 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled with ice-water bath
EXTRACTION
Type
EXTRACTION
Details
The acidic solution was extracted three times with ethyl acetate (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
COC=1C=C(C(C(=O)O)=CC1OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.